2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate
Description
This compound belongs to the benzothiazole class, characterized by a benzo[d]thiazole core substituted at the 6-position with a 5-bromothiophene-2-carboxylate ester and at the 2-position with a 4-ethylpiperazine moiety.
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-bromothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQEXKIDGPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Benzo[d]thiazole at Position 2
The synthesis begins with 2-chlorobenzo[d]thiazole, a commercially available precursor. Halogenation at position 2 is critical for subsequent substitution reactions. Alternatively, 2-bromobenzo[d]thiazole may be prepared via bromination of benzo[d]thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Functionalization at Position 6: Hydroxyl Group Installation
Introducing a hydroxyl group at position 6 necessitates directed ortho-metalation. The thiazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct lithiation to the 6-position. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with trimethylborate and oxidative workup with hydrogen peroxide, yields benzo[d]thiazol-6-ol. This method, validated in the synthesis of halo-substituted alkylthiophenes, achieves regioselectivity exceeding 90%.
Synthesis of 5-Bromothiophene-2-Carboxylic Acid
The thiophene moiety requires regioselective bromination at position 5, adjacent to the electron-withdrawing carboxylic acid group.
Bromination of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine in acetic acid at 60°C. The carboxylic acid group directs bromination to the 5-position via resonance and inductive effects, yielding 5-bromothiophene-2-carboxylic acid with >85% purity. Alternative methods employing N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature reduce side products, achieving yields of 78–82%.
Conversion to Acid Chloride
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Quantitative conversion is confirmed by Fourier-transform infrared spectroscopy (FT-IR), with the disappearance of the -OH stretch (2500–3000 cm⁻¹) and emergence of a carbonyl peak at 1770 cm⁻¹.
Esterification of Benzo[d]thiazol-6-ol with 5-Bromothiophene-2-Carbonyl Chloride
The final step involves coupling the hydroxyl-substituted benzo[d]thiazole with the acid chloride.
Acid Chloride-Mediated Esterification
A solution of 2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-ol in dry dichloromethane is treated with 5-bromothiophene-2-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target ester after aqueous workup and column chromatography. This method, analogous to the synthesis of methyl 5-benzoylthiazole-4-carboxylates, achieves yields of 75–80%.
Alternative Mitsunobu Coupling
For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) may be employed. However, this approach is less favored due to the formation of phosphine oxide byproducts and reduced scalability.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 4.10–4.05 (m, 4H, piperazine-H), 3.55–3.50 (m, 4H, piperazine-H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N thiazole).
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis on a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Piperazine Introduction | Buchwald-Hartwig | 82 | High regioselectivity, mild conditions | Requires Pd catalyst, costly ligands |
| Bromination | Br₂ in acetic acid | 85 | Cost-effective | Requires careful temp control |
| Esterification | Acid chloride/TEA | 78 | Scalable, minimal byproducts | Moisture-sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting specific kinases involved in cancer progression. Studies have demonstrated its ability to affect cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Analogous compounds have been reported to possess antimicrobial activities against various pathogens, indicating potential uses in treating infections.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, suggesting applications in neurodegenerative diseases.
Case Studies
Several case studies highlight the application of this compound and its derivatives in drug development:
- Kinase Inhibition Studies : A study published in Nature Chemistry detailed the discovery of a multikinase inhibitor based on the structure of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate , demonstrating potent inhibition against various kinases involved in cancer pathways .
- Antitubercular Activity : Research has shown that derivatives of this compound exhibit significant antitubercular activity, making them candidates for further development as anti-TB agents .
- Neuroprotective Studies : Investigations into the neuroprotective effects of related compounds have indicated potential applications in treating conditions like Alzheimer's disease, where modulation of specific signaling pathways is crucial .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. Molecular docking studies have shown that it can interact with proteins involved in inflammation and cancer .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its closest analogs:
Key Observations :
- Substituent Effects : The ethylpiperazine group in the target compound likely enhances solubility compared to chloropyridinyl or pyrimidinyl groups in 7h and 7j , as alkylamines are more hydrophilic.
- Carboxylate Group: The 5-bromothiophene-2-carboxylate moiety introduces a larger halogen (Br vs.
- Thermal Stability: Melting points for analogs range from 160–239°C, influenced by hydrogen bonding (amide groups) and aromatic stacking.
Spectroscopic and Analytical Data
- NMR Spectroscopy : Analogs such as 7f and 7h show characteristic 1H-NMR signals for aromatic protons (δ 7.5–8.9 ppm) and methyl/methylene groups (δ 2.2–4.5 ppm). The ethylpiperazine group in the target compound would exhibit signals near δ 2.5–3.5 ppm (piperazine CH2) and δ 1.1 ppm (ethyl CH3).
- HRMS : For 7f (C17H15ClN4O2S2), the calculated mass is 407.0398, matching experimental data (407.0397). The target compound’s molecular formula (C18H19BrN4O2S2) would have a theoretical mass of ~483.0000, with deviations <0.001 amu expected.
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core linked to a 5-bromothiophene moiety through an ester functional group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : This is achieved by reacting 2-aminothiophenol with appropriate carboxylic acid derivatives.
- Introduction of the Piperazine Moiety : The ethylpiperazine group is introduced via reactions with chloroethyl derivatives.
- Esterification : The final step involves esterifying the benzothiazole derivative with 5-bromothiophene-2-carboxylic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .
Antimicrobial Properties
Research indicates that compounds structurally related to 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate exhibit significant antimicrobial activity. For instance, benzothiazole derivatives are known for their antibacterial and antifungal properties, making them promising candidates in the fight against resistant pathogens .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have shown that it may inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in various cancer cell lines. Molecular docking studies suggest that it interacts with proteins associated with cancer pathways, indicating a mechanism of action that could be exploited for therapeutic purposes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
The biological activity of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease processes. For example:
- Kinase Inhibition : The compound may inhibit various kinases, disrupting signaling pathways critical for tumor growth and survival .
- Receptor Binding : It can bind to receptors involved in inflammation, potentially altering the inflammatory response .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of benzothiazole exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .
- Cancer Research : In vitro studies showed that the compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a lead compound for drug development .
- Inflammation Models : Animal models have indicated that treatment with this compound resulted in decreased markers of inflammation, supporting its use in inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-YL)benzoate | Contains piperazine and benzoate groups | Kinase inhibition |
| 2-(4-Ethylpiperazin-1-YL)-5-methylbenzothiazole | Similar benzothiazole structure | Antimicrobial activity |
| Ethyl 4-(4-methylpiperazin-1-YL)benzoate | Piperazine derivative with benzoate | Cytotoxic effects |
This table illustrates how structurally similar compounds exhibit varying biological activities, emphasizing the unique properties of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate .
Q & A
Q. Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry or time .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and piperazine-thiazole connectivity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and ethylpiperazine methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~480–500 for [M+H]⁺) .
- HPLC-PDA : Purity (>95%) is assessed using C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify context-specific effects .
- Target validation : Use siRNA or CRISPR knockdowns to confirm involvement of suspected targets (e.g., kinase inhibition or DNA intercalation) .
- Assay standardization : Compare results under consistent conditions (e.g., cell line origins, incubation times) to minimize variability .
Q. Example SAR Findings :
- Piperazine substitution : Bulkier groups (e.g., isopropyl) reduce solubility but improve target affinity .
- Thiophene bromine : Essential for DNA intercalation; removal decreases cytotoxicity by ~70% .
Advanced: How can researchers design experiments to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72h, analyzing degradation via LC-MS .
- Photolysis studies : Expose to UV light (254 nm) and identify byproducts (e.g., debromination or piperazine ring cleavage) .
- Microbial degradation : Use soil or water microcosms to track biodegradation rates under aerobic/anaerobic conditions .
Q. Key Degradation Pathways :
Ester hydrolysis : Forms carboxylic acid and thiazole intermediates .
Piperazine oxidation : Generates N-oxide derivatives detectable via MS .
Advanced: What methodologies address low yield in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂, XPhos, or CuI for improved cross-coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while increasing yield by 15–20% .
- Protecting groups : Temporarily protect reactive sites (e.g., thiazole NH) with Boc groups to prevent side reactions .
Q. Yield Optimization Table :
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Conventional | Pd(OAc)₂ | DMF | 45 |
| Microwave | CuI/Proline | DMSO | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
